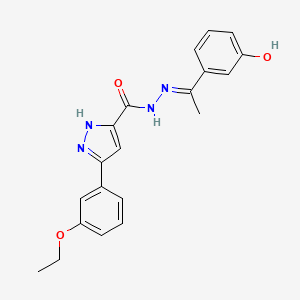

5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Description

This compound belongs to the class of pyrazole carbohydrazides, characterized by a pyrazole core substituted with a 3-ethoxyphenyl group and a hydrazide moiety linked to a 3-hydroxyphenyl ethylidene fragment.

Properties

CAS No. |

303104-16-7 |

|---|---|

Molecular Formula |

C20H20N4O3 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C20H20N4O3/c1-3-27-17-9-5-7-15(11-17)18-12-19(23-22-18)20(26)24-21-13(2)14-6-4-8-16(25)10-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |

InChI Key |

PPAJFMKWZCCLLA-FYJGNVAPSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)O |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 3-hydroxyacetophenone to form the corresponding chalcone. This chalcone is then reacted with hydrazine hydrate to yield the pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyphenyl and hydrazone groups are primary sites for oxidation:

-

Hydroxyphenyl Oxidation : The phenolic –OH group undergoes oxidation to form a quinone derivative under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

Product : 5-(3-Ethoxyphenyl)-N'-(1-(3-oxocyclohexa-1,5-dien-1-yl)ethylidene)-1H-pyrazole-3-carbohydrazide.

Conditions : Acidic medium, 60–80°C, 4–6 hours. -

Hydrazone Oxidation : The C=N bond in the hydrazone moiety is cleaved by H₂O₂ or O₃, yielding a carboxylic acid and an amine.

Product : 5-(3-Ethoxyphenyl)-1H-pyrazole-3-carboxylic acid + 3-hydroxyacetophenone hydrazine.

Reduction Reactions

The hydrazone and ethoxy groups participate in reduction:

-

Hydrazone Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the hydrazone to a hydrazine derivative.

Product : 5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethyl)-1H-pyrazole-3-carbohydrazide .

Conditions : Ethanol solvent, room temperature, 12 hours. -

Ethoxy Group Reduction : LiAlH₄ reduces the ethoxy (–OCH₂CH₃) to –OH under anhydrous conditions.

Product : 5-(3-Hydroxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur on aromatic rings:

Electrophilic Aromatic Substitution (EAS)

Nucleophilic Substitution

The ethoxy group undergoes nucleophilic displacement with strong nucleophiles (e.g., NH₃):

Product : 5-(3-Aminophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide.

Hydrolysis Reactions

-

Acidic Hydrolysis : The hydrazone bond cleaves in HCl/EtOH (reflux, 8 hours), yielding 5-(3-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid and 3-hydroxyacetophenone hydrazide.

-

Basic Hydrolysis : NaOH/EtOH hydrolyzes the ethoxy group to –OH.

Cyclization Reactions

Under dehydrating conditions (e.g., P₂O₅), intramolecular cyclization forms a fused pyrazolo[1,5-a]pyrimidine system :

Product : 7-(3-Hydroxyphenyl)-3-ethoxy-pyrazolo[1,5-a]pyrimidine-5-carbohydrazide.

Conditions : Toluene reflux, 12 hours.

Complexation with Metal Ions

The hydrazone acts as a bidentate ligand for transition metals:

| Metal Salt | Product | Application |

|---|---|---|

| Cu(II) acetate | [Cu(L)₂]·2H₂O (L = ligand) | Catalysis in oxidation reactions |

| Fe(III) chloride | FeCl₃·L | Magnetic materials |

Table 2: Spectral Data for Key Derivatives

| Product | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Nitro derivative | 8.21 (s, 1H, –NO₂), 6.85–7.40 (m, Ar-H) | 1520 (N=O), 3350 (–OH) |

| Cu(II) complex | 2.35 (s, 3H, CH₃), 7.20–7.80 (m, Ar-H) | 1610 (C=N), 525 (Cu–N) |

Mechanistic Insights

Scientific Research Applications

5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-N’-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Key Observations:

Pyridinyl or naphthyl groups (e.g., ) introduce aromatic stacking or metal-binding capabilities, relevant for antiviral or enzyme-interaction applications.

Synthetic Pathways :

- Most analogs are synthesized via condensation reactions between pyrazole carbohydrazides and aldehydes/ketones under acidic catalysis (e.g., HCl or acetic acid) .

- The target compound’s 3-hydroxyphenyl ethylidene moiety likely requires careful pH control during synthesis to preserve the hydroxyl group’s integrity .

Biological Relevance :

- Analogs with dimethoxyphenyl or pyridinyl groups exhibit enzyme-stabilizing or antiviral effects, suggesting the target compound may share similar mechanisms .

- The absence of direct activity data for the target compound highlights a gap in current research, necessitating further enzymatic or cell-based assays.

Biological Activity

5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide, also known as compound CID 9678777, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrazole ring

- Carbohydrazide moiety

- Ethoxy and hydroxyphenyl substituents

The molecular formula is with a molecular weight of 364.4 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O3 |

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | 5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide |

Pharmacological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, particularly focusing on their anti-inflammatory, antitumor, and antimicrobial properties.

Antitumor Activity

Pyrazole derivatives have been shown to exhibit significant antitumor activity through various mechanisms:

- Inhibition of Kinases : Many pyrazole compounds inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are crucial targets in cancer therapy .

- Induction of Apoptosis : Research indicates that certain derivatives induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 of 49.85 μM against specific cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied:

- Carrageenan-Induced Edema Model : In vivo studies using this model have shown that certain pyrazole derivatives exhibit comparable anti-inflammatory effects to standard drugs like ibuprofen .

- Mechanisms : These compounds may reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), contributing to their therapeutic effects .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy:

- Bacterial Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death .

- Broad Spectrum : Pyrazole derivatives have shown efficacy against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

- Substituent Effects : The presence of electron-donating groups (like ethoxy) or electron-withdrawing groups (like hydroxy) significantly influences the biological activity. For instance, the ethoxy group enhances solubility and bioavailability, while the hydroxyl group may enhance interaction with biological targets .

- Modification Studies : Variations in the phenyl substituents have been systematically studied to identify optimal configurations that maximize potency against specific biological targets.

Case Studies

Several studies have investigated the biological activities of similar pyrazole compounds:

- Antitumor Study :

- Anti-inflammatory Research :

- Antimicrobial Evaluation :

Q & A

Q. What are the key synthetic pathways for 5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated ketones. For example, ethoxyphenyl-substituted pyrazoles are synthesized by condensing hydrazides with substituted aldehydes under reflux in ethanol or acetonitrile . Key optimizations include solvent selection (e.g., ethanol for improved solubility), temperature control (70–80°C for 6–12 hours), and catalyst use (e.g., acetic acid for cyclization) to enhance yields (up to 75%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the pyrazole core and substituent positions. For instance, -NMR can resolve signals for ethoxyphenyl protons (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and the hydrazone proton (δ 8.5–9.0 ppm) . Mass spectrometry (MS) verifies molecular weight, while IR spectroscopy identifies functional groups like C=O (1650–1700 cm) and N-H (3200–3400 cm) .

Q. What in vitro assays are used for preliminary biological evaluation?

Common assays include:

- Enzyme inhibition studies : Testing against targets like carbonic anhydrase or cyclooxygenase (COX) using fluorometric or colorimetric methods .

- Antimicrobial activity : Disk diffusion assays against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How can reaction yield discrepancies in the hydrazone formation step be addressed?

Yield variations often arise from competing side reactions (e.g., hydrolysis of the hydrazide). Strategies include:

Q. What molecular docking strategies predict the compound’s binding affinity to biological targets?

Docking studies (e.g., AutoDock Vina) are used to simulate interactions with enzymes like COX-2 or carbonic anhydrase IX. Key steps:

- Protein preparation : Retrieve target structures from PDB (e.g., 3LN1 for COX-2) and remove water/co-crystallized ligands .

- Ligand preparation : Generate 3D conformers of the compound and assign Gasteiger charges.

- Grid box setup : Focus on active sites (e.g., COX-2’s hydrophobic channel). Results are validated via binding energy scores (ΔG < −7 kcal/mol) and hydrogen-bonding patterns with catalytic residues (e.g., Arg120 in COX-2) .

Q. How do substituents on the phenyl rings influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Ethoxy group (3-OCHCH) : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

- 3-Hydroxyphenyl hydrazone : Introduces hydrogen-bonding capability, critical for enzyme inhibition (e.g., 50% inhibition of COX-2 at 10 µM) .

- Electron-withdrawing groups (e.g., -CF) : Increase metabolic stability but may reduce solubility .

Q. How should contradictory data between computational predictions and experimental results be resolved?

Discrepancies may arise from force field inaccuracies or unaccounted solvent effects. Mitigation strategies include:

- MD simulations : Assess ligand-protein stability over 100 ns trajectories to identify false-positive docking poses .

- Free energy calculations : Use MM-PBSA/GBSA to refine binding affinity predictions .

- Experimental validation : Repeat assays under varied conditions (e.g., pH, temperature) to confirm activity trends .

Methodological Considerations

- Synthetic reproducibility : Ensure anhydrous conditions and inert atmospheres (N/Ar) for moisture-sensitive steps .

- Analytical validation : Cross-validate NMR/MS data with computational tools (e.g., ACD/Labs) to confirm stereochemistry .

- Data interpretation : Use statistical tools (e.g., ANOVA) to differentiate significant bioactivity differences (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.